

Application Notes and Protocols for the Stereoselective Synthesis of α-Fucosidic Linkages

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Compound of Interest		
Compound Name:	Methyl fucopyranoside	
Cat. No.:	B016489	Get Quote

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Introduction

The α -fucosidic linkage is a critical structural motif in a vast array of biologically significant glycoconjugates. Found on the termini of glycan chains, α -fucosylated structures play pivotal roles in cellular recognition, signaling, and adhesion processes. Their involvement in physiological and pathological events, including immune responses, inflammation, and cancer metastasis, has made them attractive targets for the development of novel therapeutics, vaccines, and diagnostic agents.

The chemical synthesis of the 1,2-cis-glycosidic bond of α -L-fucosides presents a formidable challenge due to the unfavorable anomeric effect and the high reactivity of fucosyl donors, which often leads to the formation of the thermodynamically more stable β -anomer. Consequently, the development of stereoselective methods to access the α -anomer with high yield and selectivity is a central focus in synthetic carbohydrate chemistry.

These application notes provide an overview of modern chemical and enzymatic strategies for the stereoselective synthesis of α -fucosidic linkages, complete with detailed experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their specific application.

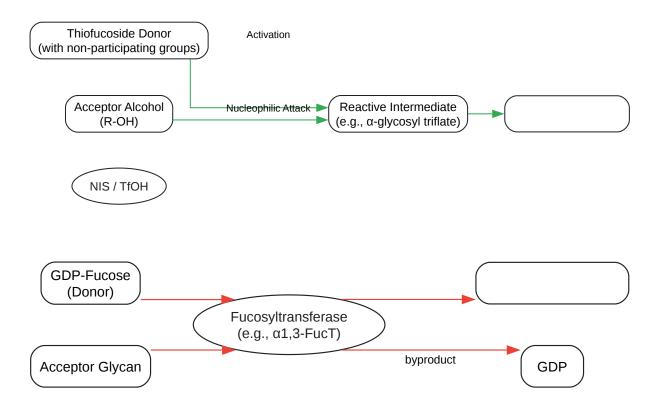


Chemical Synthesis Strategies

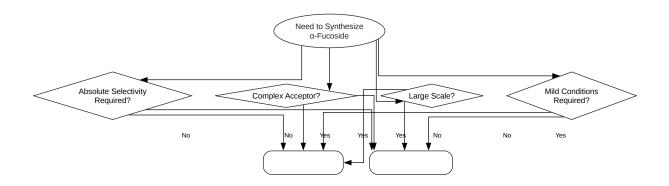
The stereoselective formation of α -fucosidic bonds via chemical methods hinges on the careful selection of the fucosyl donor, protecting groups, and the activation system. Several approaches have been developed to favor the formation of the kinetic α -product over the thermodynamic β -anomer.

Thiofucoside Donors with Halonium Promoters

Thioglycosides are popular glycosyl donors due to their stability and tunable reactivity. Activation with a combination of an electrophilic halogen source, such as N-iodosuccinimide (NIS), and a catalytic amount of a strong acid, like trifluoromethanesulfonic acid (TfOH), is a widely employed strategy for fucosylation.







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